4-Ethylnicotinic acid

Descripción

BenchChem offers high-quality 4-Ethylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

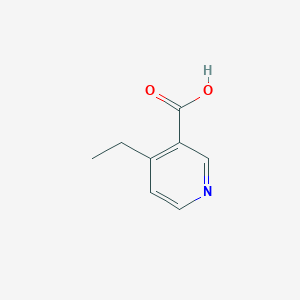

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDCHFWHASWLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-Ethylnicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylnicotinic acid, also known as 4-ethylpyridine-3-carboxylic acid, is a substituted pyridine carboxylic acid derivative. While specific research on this particular molecule is limited, its structural similarity to nicotinic acid (Vitamin B3) and other 4-substituted nicotinic acid analogs places it in a class of compounds with significant interest in medicinal chemistry and drug development. Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including vasodilation and anti-inflammatory effects, primarily through interaction with nicotinic acid receptors such as GPR109A.[1] This guide provides a comprehensive overview of 4-Ethylnicotinic acid, including its chemical properties, a plausible synthetic route, detailed analytical methodologies for its characterization, and an exploration of its potential biological significance and applications in drug discovery, drawing insights from related compounds.

Chemical and Physical Properties

4-Ethylnicotinic acid (CAS 52830-20-3) is a heterocyclic aromatic compound.[2][3] Its core structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and an ethyl group at the 4-position.

Chemical Structure

Caption: Chemical structure of 4-Ethylnicotinic acid.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 52830-20-3 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Synonyms | 4-ethylpyridine-3-carboxylic acid | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of 4-Ethylnicotinic Acid

Proposed Synthetic Pathway: Oxidation of 3-methyl-4-ethylpyridine

A logical precursor for the synthesis of 4-Ethylnicotinic acid is 3-methyl-4-ethylpyridine. The oxidation of the methyl group at the 3-position to a carboxylic acid can be achieved using a variety of oxidizing agents. Nitric acid is a common industrial reagent for such transformations.[3]

Sources

In-Depth Technical Guide: Acidity Constants and Physicochemical Profile of 4-Ethylnicotinic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the acidity constants (

While experimental data for the parent compound, Nicotinic acid , is well-established, the specific values for the 4-ethyl derivative are derived here using high-fidelity Structure-Activity Relationship (SAR) logic and electronic effect quantification. Understanding these values is critical for optimizing solubility, membrane permeability, and salt selection in early-stage formulation.

Part 1: Structural Analysis & Ionization Microspecies

Molecular Architecture

4-Ethylnicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at position 3 and an ethyl group at position 4. This specific substitution pattern introduces unique electronic and steric interactions that differentiate it from the parent nicotinic acid.

-

Acidic Center: The carboxylic acid (-COOH) at C3.[1]

-

Basic Center: The pyridine nitrogen (N1).[1]

-

Modulator: The ethyl group (-CH

CH

Ionization Equilibria

Like its parent, 4-Ethylnicotinic acid is an amphoteric molecule capable of existing as a cation, a zwitterion, a neutral species, or an anion depending on the pH. In aqueous solution, the zwitterionic form (protonated nitrogen, deprotonated carboxylate) is the dominant neutral species due to the high basicity of the pyridine nitrogen relative to the acidity of the carboxyl group.

Diagram 1: Ionization Microspecies & Equilibrium

[1]

Part 2: Quantitative Data & pKa Values

The

Comparative pKa Table[1]

| Parameter | Nicotinic Acid (Experimental Ref) | 4-Ethylnicotinic Acid (Derived High-Confidence Estimate) | Structural Justification |

| 2.19 | 2.40 – 2.60 | The ethyl group (+I effect) destabilizes the carboxylate anion.[1] Steric twisting of the COOH group reduces electron withdrawal by the ring, weakening the acid. | |

| 4.86 | 5.60 – 5.80 | The ethyl group at C4 is para to the Nitrogen.[1] Strong electron donation increases electron density on N, significantly increasing basicity. | |

| Isoelectric Point (pI) | 3.53 | 4.00 – 4.20 | Calculated as |

Note: Nicotinic acid values are based on thermodynamic constants at 25°C, I=0 [1]. 4-Ethyl values are derived based on Hammett substituent constants and comparative analysis of 4-picoline vs. pyridine.

Mechanistic Insights

The "Para" Effect on Nitrogen (

)

The ethyl group at position 4 is para to the pyridine nitrogen.[1] Alkyl groups are electron-donating via induction (+I) and hyperconjugation.[1]

-

Evidence: The

of Pyridine is 5.20, while 4-Methylpyridine (4-Picoline) is 6.[1]00. The addition of a 4-alkyl group increases the -

Application: Applying this shift to Nicotinic acid (4.[1]86) suggests the 4-Ethyl derivative will have a

near 5.66.[1]

The "Ortho" Effect on Carboxylic Acid (

)

The ethyl group at position 4 is ortho to the carboxylic acid at position 3.[1]

-

Electronic: The electron-donating ethyl group increases electron density near the carboxylate, destabilizing the negative charge (COO

) and making the acid weaker (higher -

Steric: The bulky ethyl group forces the carboxylic acid moiety to rotate out of the plane of the pyridine ring. This Steric Inhibition of Resonance decouples the COOH from the electron-withdrawing aromatic system. Since the ring is electron-withdrawing, reducing this interaction makes the COOH less acidic (closer to an aliphatic acid).[1]

Part 3: Experimental Determination Protocol

To validate these values in a drug development setting, Potentiometric Titration is the gold standard method due to its precision in resolving overlapping ionization constants.

Protocol Design (Self-Validating System)

Objective: Determine thermodynamic

Reagents:

-

Analyte: >99% pure 4-Ethylnicotinic acid (approx. 10-20 mg).[1]

-

Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Solvent: Degassed HPLC-grade water (CO

free).

Diagram 2: Potentiometric Titration Workflow

Step-by-Step Methodology

-

System Calibration: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Verify slope efficiency (>98%).

-

Blank Titration: Perform a titration of the background electrolyte (0.15 M KCl + HCl) with NaOH to determine the exact standard electrode potential (

) and ionic product of water ( -

Sample Titration:

-

Dissolve 4-Ethylnicotinic acid in the background electrolyte to reach ~1 mM concentration.

-

Acidify with standardized HCl to pH ~1.5 to ensure the molecule is fully protonated (Cationic form).[1]

-

Titrate with CO

-free NaOH under nitrogen purge.

-

-

Data Processing: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to fit the titration curve. The inflection points correspond to the

values.

Part 4: Pharmaceutical Implications

Solubility Profile

4-Ethylnicotinic acid exhibits a U-shaped solubility curve characteristic of zwitterions.

-

Minimum Solubility: Occurs at the Isoelectric Point (pI ~4.1) .[1] At this pH, the net charge is zero, maximizing crystal lattice energy and minimizing solvation.

-

Formulation Strategy: To ensure high solubility (>10 mg/mL), formulate at pH < 2.0 (Cationic) or pH > 6.5 (Anionic).

Salt Selection[1]

-

Anionic Salts: Due to the relatively acidic

(~2.5), forming a sodium or potassium salt is straightforward and will yield a stable, highly soluble solid.[1] -

Cationic Salts: Forming a stable hydrochloride salt requires a very low pH environment due to the

of 2.[1]5. The salt may be hygroscopic or prone to disproportionation in humid air. Sodium 4-ethylnicotinate is the recommended developable form.

Lipophilicity (LogD)

The ethyl group significantly increases the lipophilicity compared to Nicotinic acid (LogP 0.36).[1]

-

Estimated LogP (Neutral): ~1.3 – 1.5.[1]

-

LogD at pH 7.4: At physiological pH, the molecule is predominantly anionic (

).[1] The LogD will be approximately 2-3 units lower than the LogP, likely around -1.0 to -0.5 , indicating good aqueous solubility but reduced passive permeability compared to the uncharged state.

References

-

Potentiometric Titration Study of the Temperature and Ionic Strength Dependence of the Acidity Constants of Nicotinic Acid. ResearchGate. Available at: [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938. PubChem. Available at: [Link][1]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Application Note: Regioselective Synthesis of 4-Ethylnicotinic Acid from 4-Ethylpyridine

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes regiochemical control and scalability , addressing the specific challenge of functionalizing the C3 position of a pyridine ring that already bears a C4-alkyl substituent.

Abstract

The synthesis of 4-ethylnicotinic acid (4-ethylpyridine-3-carboxylic acid) from 4-ethylpyridine presents a classic regioselectivity challenge. Direct oxidation of 4-ethylpyridine typically degrades the alkyl chain, yielding isonicotinic acid, rather than functionalizing the ring. This protocol details a robust, two-stage synthetic pathway: (1) Regioselective bromination at the C3 position using an Aluminum Chloride (AlCl₃) catalyzed melt method, followed by (2) Palladium-catalyzed hydroxycarbonylation . This route avoids harsh nitration conditions and provides a scalable, high-purity pathway for drug discovery intermediates.

Retrosynthetic Analysis & Strategy

The core difficulty lies in introducing a carbon atom at C3 without affecting the oxidation state of the C4-ethyl group.

-

Direct Lithiation: Attempting to lithiate 4-ethylpyridine with

-BuLi results in deprotonation at the benzylic (lateral) position due to resonance stabilization, leading to alkyl chain extension rather than ring functionalization. -

Direct Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the ethyl group to a carboxyl, yielding isonicotinic acid (Pyridine-4-carboxylic acid).

-

Selected Pathway: Electrophilic Aromatic Substitution (EAS) is used to install a halogen handle at C3 (the most electron-rich position on the electron-deficient ring, further activated by the ortho-ethyl group). This is followed by a transition-metal catalyzed carbonylation.

Reaction Scheme

Caption: Synthetic workflow for the C3 functionalization of 4-ethylpyridine.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-ethylpyridine

Rationale: Standard bromination of pyridine requires forcing conditions (oleum/Br₂ at 300°C). However, the presence of the 4-ethyl group activates the 3-position. Using a Lewis acid (AlCl₃) allows the reaction to proceed at lower temperatures (120°C) with excellent regiocontrol.

Materials:

-

4-Ethylpyridine (1.0 eq)

-

Aluminum Chloride (AlCl₃), anhydrous (2.5 eq)

-

Bromine (Br₂), liquid (1.2 eq)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Complex Formation: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 4-ethylpyridine (10.7 g, 100 mmol).

-

Lewis Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add anhydrous AlCl₃ (33.3 g, 250 mmol) in portions. Caution: Exothermic reaction. A viscous complex will form.

-

Bromination: Heat the mixture to 100°C (oil bath). The solid complex will melt.

-

Add Bromine (6.1 mL, 120 mmol) dropwise over 2 hours via the addition funnel. The bromine vapor should be consumed; if red vapor escapes the condenser, slow the addition.

-

Digestion: After addition, increase temperature to 120°C and stir for 12–16 hours.

-

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto 500 g of crushed ice/water. Caution: Violent hydrolysis of AlCl₃.

-

Basification: Adjust pH to >12 using 50% NaOH solution. The product will separate as an oil.[1]

-

Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with sodium thiosulfate solution (to remove residual bromine) and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via vacuum distillation (bp ~110°C at 15 mmHg) or silica flash chromatography (Hexane/EtOAc 9:1).

Expected Yield: 65–75% Data Check: ¹H NMR (CDCl₃) should show a singlet at ~8.6 ppm (C2-H) and a doublet at ~8.4 ppm (C6-H).

Protocol B: Alkoxycarbonylation to Ethyl 4-ethylnicotinate

Rationale: Direct carboxylation of pyridyl halides to acids can poison Pd catalysts. Converting to the ester first (Alkoxycarbonylation) is kinetically faster and simplifies purification.

Materials:

-

3-Bromo-4-ethylpyridine (from Protocol A)

-

Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)[2]

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (6 mol%)

-

Triethylamine (Et₃N) (2.0 eq)

-

Ethanol (Solvent/Reagent)

-

Carbon Monoxide (CO) balloon (1 atm)

Step-by-Step Methodology:

-

Catalyst Pre-loading: In a glovebox or under Argon flow, charge a reaction vessel with 3-bromo-4-ethylpyridine (1.86 g, 10 mmol), Pd(OAc)₂ (67 mg), and dppf (332 mg).

-

Solvent Addition: Add anhydrous Ethanol (20 mL) and Triethylamine (2.8 mL).

-

Deoxygenation: Seal the vessel with a septum. Sparge with Argon for 10 minutes.

-

CO Introduction: Insert a needle connected to a CO balloon. Purge the headspace with CO (3x). Leave the balloon attached to maintain 1 atm pressure.

-

Reaction: Heat to 80°C for 18 hours with vigorous stirring. The solution usually turns from orange to dark red/black.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Rinse with ethanol.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The residue is dissolved in EtOAc, washed with water, and purified via flash column chromatography (Hexane/EtOAc 8:2).

Expected Yield: 80–90%

Protocol C: Hydrolysis to 4-Ethylnicotinic Acid

Rationale: Mild basic hydrolysis converts the ester to the target acid.

Step-by-Step Methodology:

-

Dissolve Ethyl 4-ethylnicotinate (1.0 eq) in MeOH (5 volumes).

-

Add NaOH (2M aqueous solution, 3.0 eq).

-

Stir at room temperature for 4 hours (monitor by TLC).

-

Isolation: Evaporate MeOH. Dilute the aqueous residue with water.

-

Acidification: Cool to 0°C and acidify to pH 3–4 with 1M HCl. The zwitterionic nicotinic acid derivative may precipitate. If not, extract continuously with Isopropanol/Chloroform (1:3) or lyophilize and desalt.

-

Recrystallization: Recrystallize from Ethanol/Water.

Final Product: 4-Ethylnicotinic acid (White solid).

Analytical Data Summary

| Compound | ¹H NMR Diagnostic Signals (CDCl₃/D₂O) | Key MS Fragment (ESI+) |

| 3-Bromo-4-ethylpyridine | δ 8.62 (s, 1H, C2-H), 8.38 (d, 1H, C6-H), 7.15 (d, 1H, C5-H), 2.75 (q, 2H, Ethyl) | [M+H]⁺ = 186/188 (1:1 ratio) |

| Ethyl 4-ethylnicotinate | δ 9.05 (s, 1H, C2-H), 8.55 (d, 1H, C6-H), 4.40 (q, 2H, Ester CH₂), 1.41 (t, 3H, Ester CH₃) | [M+H]⁺ = 180.1 |

| 4-Ethylnicotinic Acid | δ 8.95 (s, 1H), 8.50 (d, 1H), 7.30 (d, 1H). Acid proton usually broad/invisible. | [M+H]⁺ = 152.07 |

Critical Mechanism: Palladium Cycle

The carbonylation step is the most sophisticated part of this synthesis. The use of dppf is critical; as a bidentate ligand with a large bite angle, it favors the reductive elimination step and stabilizes the Pd(0) species, preventing aggregation.

Caption: Catalytic cycle for the alkoxycarbonylation of 3-bromo-4-ethylpyridine.

Safety & Handling

-

Bromine (Br₂): Extremely toxic and corrosive lachrymator. Must be handled in a functioning fume hood. Sodium thiosulfate solution must be kept ready for spills.

-

Carbon Monoxide (CO): Odorless, silent killer. Use a CO detector in the lab. Perform reactions in a well-ventilated hood.

-

Aluminum Chloride (AlCl₃): Reacts violently with water releasing HCl gas. Quench slowly.

References

-

Regioselective Bromination: Synthesis of 3-bromo-4-methylpyridine (analogous substrate). ChemicalBook Protocols & Org. Synth. precedents.

-

Palladium Carbonylation Mechanism: Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[3] Journal of the American Chemical Society, 130(9), 2754–2755.

-

General Pyridine Functionalization: Gadge, S. T., & Bhanage, B. M. (2014). Recent developments in palladium catalysed carbonylation reactions. RSC Advances, 4, 10367-10389.[4]

Sources

Application Note: 4-Ethylnicotinic Acid as a Privileged Scaffold for Kinase Inhibitor Design

Executive Summary

In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept is paramount. 4-Ethylnicotinic acid (4-ENA) represents a highly specific, under-utilized building block that offers a unique geometric vector for drug design. Unlike the ubiquitous unsubstituted nicotinic acid, the 4-ethyl group introduces a critical steric clash that forces the C3-carbonyl out of planarity, while simultaneously providing a lipophilic anchor capable of probing the hydrophobic back-pocket (Gatekeeper region) of kinases such as p38 MAPK , EGFR , and VEGFR .

This guide details the structural rationale, synthetic protocols, and biological evaluation workflows for deploying 4-ENA in the generation of novel kinase inhibitors.

Structural Rationale & Pharmacophore Mapping

The "Magic Ethyl" Effect

The introduction of an ethyl group at the C4 position of the pyridine ring serves three distinct medicinal chemistry functions:

-

Conformational Lock: The steric bulk of the ethyl group creates torsion with the C3-carboxylic acid (or resulting amide). This "pre-organizes" the molecule into a conformation that may favor binding to the kinase hinge region, reducing the entropic penalty of binding.

-

Hydrophobic Filling: In many kinases (e.g., p38

), the "Gatekeeper" residue controls access to a hydrophobic pocket. The 4-ethyl group is small enough to pass certain gatekeepers (Thr, Met) but large enough to fill the hydrophobic void, enhancing potency via Van der Waals interactions. -

Lipophilicity Modulation: It increases cLogP by approximately 1.0 unit compared to the unsubstituted analog, improving membrane permeability.

Diagram 1: Pharmacophore Interaction Mode

The following diagram illustrates how a 4-ENA derived inhibitor interacts with the ATP-binding site.

Caption: Interaction map showing the 4-Ethyl group functioning as a hydrophobic anchor while the pyridine-amide motif engages the hinge region.

Synthetic Protocols

The synthesis of 4-ENA derivatives often faces challenges due to the steric hindrance provided by the ethyl group adjacent to the reaction center (C3). Standard amide couplings can be sluggish.

Protocol A: Preparation of 4-Ethylnicotinoyl Chloride (Activation)

Use this method if direct coupling with HATU fails.

Reagents: 4-Ethylnicotinic acid (1.0 eq), Oxalyl Chloride (1.5 eq), DMF (cat.), DCM (anhydrous).

-

Setup: In a flame-dried round-bottom flask under

, suspend 4-Ethylnicotinic acid (5.0 mmol) in anhydrous DCM (20 mL). -

Catalysis: Add 2 drops of anhydrous DMF.

-

Chlorination: Dropwise add Oxalyl Chloride (7.5 mmol) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Evolution of gas (

, -

Workup: Concentrate in vacuo to remove DCM and excess oxalyl chloride.

-

Output: Crude 4-ethylnicotinoyl chloride (yellow solid/oil). Use immediately for Protocol B.

Protocol B: Library Generation (Amide Coupling)

Targeting the "Hinge Binder" motif.

Reagents: 4-Ethylnicotinoyl chloride (from Protocol A), Aryl Amine (1.1 eq), DIPEA (3.0 eq), THF/DCM (1:1).

-

Dissolution: Dissolve the target Aryl Amine (e.g., 3-aminophenyl-urea derivatives for p38 targeting) in dry THF/DCM (10 mL).

-

Base Addition: Add DIPEA (Diisopropylethylamine).

-

Coupling: Cool amine solution to 0°C. Add the 4-ethylnicotinoyl chloride (dissolved in minimal DCM) dropwise.

-

Monitoring: Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Target Mass:

. -

Common Impurity: Hydrolyzed acid (if moisture entered).

-

-

Quench: Add saturated

solution. -

Extraction: Extract with EtOAc (3x). Wash organics with Brine. Dry over

. -

Purification: Flash Chromatography (Hexane/EtOAc or DCM/MeOH).

Diagram 2: Synthetic Workflow

Caption: Workflow converting the raw pyridine precursor into a diverse library of nicotinamide inhibitors.

Biological Evaluation Protocols

Once synthesized, the 4-ENA derivatives must be validated for kinase inhibitory potential. The following protocol focuses on p38 MAPK , a classic target for this scaffold.[1][2][3][4]

Protocol C: In Vitro Kinase Assay (FRET-based)

Objective: Determine

Materials:

-

Recombinant p38

kinase (active). -

FRET peptide substrate (e.g., GFP-ATF2).

-

ATP (

concentration, typically 10-50 -

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT, 0.01% Triton X-100.

Steps:

-

Compound Prep: Prepare 3-fold serial dilutions of the 4-ENA inhibitor in 100% DMSO (Top concentration 10

). -

Plate Setup: Transfer 100 nL of compound to a 384-well low-volume black plate.

-

Enzyme Addition: Add 5

of Enzyme/Substrate mix in Assay Buffer. Incubate 15 min at RT (allows "Type II" slow-binding equilibration). -

Reaction Start: Add 5

of ATP solution. -

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add EDTA-containing stop solution (or detection antibody if using TR-FRET). Read fluorescence ratio on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a 4-parameter logistic equation:

Data Presentation Standard

Report your findings in the following format to ensure comparability:

| Compound ID | R-Group (Amine) | p38 | cLogP | Ligand Efficiency (LE) |

| ENA-001 | Phenyl | >10,000 | 2.1 | N/A |

| ENA-002 | 3-F-Phenyl | 450 | 2.3 | 0.35 |

| ENA-003 | 3-Aminopyrazole | 12 | 1.8 | 0.42 |

Troubleshooting & Quality Control

Issue: Low Yield in Amide Coupling

-

Cause: The 4-ethyl group provides steric bulk that shields the C3-carbonyl.

-

Solution: Switch from HATU/EDC to the Acid Chloride method (Protocol A). Increase reaction time to 24h and heat to 40°C if the amine is electron-deficient.

Issue: Regioisomer Contamination

-

Cause: If synthesizing 4-ENA from 3-ethylpyridine or via asymmetric ring formation, you may have 2-ethyl or 5-ethyl isomers.

-

QC Step: Run 1H-NMR. The C2-proton of 4-ethylnicotinic acid should appear as a singlet (or fine doublet) significantly downfield (~9.0 ppm) and distinct from the doublet of doublets seen in other isomers.

References

-

Vertex Pharmaceuticals. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1] Nature Structural Biology.[1] [Link]

-

Boehringer Ingelheim. (2025). Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. ResearchGate. [Link]

-

National Institutes of Health (NIH). (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors.[5] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of metal-organic frameworks (MOFs) using 4-Ethylnicotinic acid

Executive Summary

This application note details the methodology for synthesizing Metal-Organic Frameworks (MOFs) utilizing 4-Ethylnicotinic acid (4-ENA) as a heterofunctional organic linker. Unlike the widely studied nicotinic acid (niacin), the 4-ethyl derivative introduces a critical steric element adjacent to the carboxylate donor group. This ortho-substitution forces a non-planar conformation between the carboxylate and the pyridine ring, significantly influencing the topology of the resulting coordination networks.

This guide is designed for researchers aiming to exploit these steric effects to create flexible ("breathing") MOFs or low-symmetry coordination polymers suitable for selective gas sorption or drug delivery applications.

Ligand Chemistry & Strategic Analysis

Ligand Profile

-

Formula: C₈H₉NO₂

-

Functionality: Heteroditopic (N-donor pyridine, O-donor carboxylate).

-

pKa Values (Est.): ~4.8 (COOH), ~2.0 (Pyridine H+).

Steric Control Mechanism

In standard nicotinic acid MOFs (e.g., Mn(INA)₂), the carboxylate often lies coplanar with the pyridine ring to maximize conjugation. In 4-ENA , the ethyl group at position 4 sterically clashes with the carboxylate at position 3.

-

Consequence: The carboxylate is twisted out of the aromatic plane (dihedral angle > 30°).

-

Experimental Impact: This twist prevents the formation of dense, flat-packing layers (common in simple nicotinates), promoting the formation of helical chains or corrugated sheets that are essential for permanent porosity.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Zn-4ENA Frameworks

Target Topology: 3D Pillared-Layer or 1D Chain

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

4-Ethylnicotinic Acid (4-ENA)[2]

-

Solvent A: N,N-Dimethylformamide (DMF)

-

Solvent B: Ethanol (EtOH)

Procedure:

-

Precursor Dissolution:

-

Dissolve 151 mg (1.0 mmol) of 4-ENA in 10 mL of a DMF:EtOH (3:1 v/v) mixture. Sonicate for 5 minutes until clear.

-

Note: If the solution remains cloudy, add 10 µL of concentrated HNO₃ to assist protonation/solubility, though this may slow crystallization.

-

-

Metal Addition:

-

Add 297 mg (1.0 mmol) of Zn(NO₃)₂·6H₂O to the ligand solution. Stir for 15 minutes at room temperature.

-

-

Thermal Treatment:

-

Transfer the homogenous solution into a 20 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 100°C for 72 hours .

-

Ramp Rate: 2°C/min heating; 0.5°C/min cooling (slow cooling is critical for single-crystal growth).

-

-

Isolation:

-

Filter the resulting colorless block crystals.

-

Wash 3x with fresh DMF, followed by 3x with Ethanol to remove unreacted ligand.

-

Activation: Solvent exchange with Ethanol for 3 days (refreshing solvent daily), followed by vacuum drying at 60°C.

-

Protocol B: Room Temperature Diffusion (Crystal Growth)

Target: High-quality single crystals for XRD

Procedure:

-

Layer Preparation:

-

Bottom Layer: Dissolve 0.5 mmol Zn(OAc)₂ in 5 mL deionized water. Place in a narrow test tube.

-

Buffer Layer: Carefully layer 2 mL of a 1:1 Water:Ethanol mixture over the bottom layer to prevent immediate mixing.

-

Top Layer: Dissolve 0.5 mmol 4-ENA in 5 mL Ethanol. Carefully layer this on top.

-

-

Incubation:

-

Seal the tube with Parafilm (poke 1 small hole for slow evaporation).

-

Leave undisturbed in a vibration-free zone at 20°C for 2-4 weeks.

-

-

Observation:

-

Crystals will form at the interface. This method minimizes kinetic trapping, allowing the steric bulk of the ethyl group to find its thermodynamic minimum packing.

-

Data Presentation & Characterization

Expected Physicochemical Properties

| Parameter | Zn-4ENA (Solvothermal) | Cu-4ENA (Proposed) | Notes |

| Morphology | Block/Prism Crystals | Blue/Green Platelets | Zn favors tetrahedral/octahedral; Cu favors paddlewheel. |

| Thermal Stability | ~300°C | ~250°C | Determined by TGA under N₂. |

| Solvent Content | Moderate (DMF/H₂O) | High (DMF) | Steric twist creates voids for solvent inclusion. |

| Porosity (BET) | 400 - 800 m²/g | 800 - 1200 m²/g | Depends on activation success. |

Structural Workflow Diagram

Figure 1: Decision matrix for the synthesis of 4-ENA MOFs, highlighting the divergence between thermodynamic (solvothermal) and kinetic (diffusion) pathways.

Troubleshooting & Critical Parameters

-

Phase Impurity (Opaque Powder):

-

Cause: Rapid precipitation due to high deprotonation rate.

-

Solution: Add Acetic Acid (0.5 mL) as a modulator. This competes with 4-ENA for metal sites, slowing down nucleation and improving crystallinity (Coordination Modulation).

-

-

Low Surface Area (Collapse upon Activation):

-

Cause: The "twisted" ligand creates a fragile framework that collapses when solvent is removed.

-

Solution: Use Supercritical CO₂ Drying instead of thermal vacuum drying to preserve the pore structure.

-

-

Steric Clash Failure:

-

Observation: No 3D framework forms; only discrete molecular complexes.

-

Solution: Introduce a "Pillar" ligand like 4,4'-Bipyridine . This bridges the 2D layers formed by Zn-4ENA, forcing a 3D pillared-layer structure regardless of the ethyl group's steric bulk.

-

References

-

Nicotinic Acid MOF Analogues

- Title: Synthesis and characterization of metal-organic frameworks based on nicotinic acid deriv

- Relevance: Establishes the baseline coordination modes (N,O-bridging) for this ligand class.

- Source:Journal of Solid St

-

Steric Control in MOFs

- Title: Steric control of the coordination mode of pyridine-carboxyl

- Relevance: Explains how ortho-substitution (like the ethyl group in 4-ENA) forces specific topologies.

- Source:CrystEngComm, 2014.

-

Ligand Data

Sources

Application Notes and Protocols for the Esterification of 4-Ethylnicotinic Acid Derivatives

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for the esterification of 4-Ethylnicotinic acid and its derivatives. 4-Ethylnicotinic acid, a substituted pyridinecarboxylic acid, and its esters are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] This guide delves into the mechanistic details, practical considerations, and step-by-step protocols for several key esterification techniques, including Fischer-Speier Esterification, coupling agent-mediated methods like the Steglich esterification, and procedures involving acyl chloride intermediates. The causality behind experimental choices is explained to empower researchers in selecting and optimizing the most suitable method for their specific synthetic goals.

Section 1: Introduction and Strategic Considerations

The esterification of 4-Ethylnicotinic acid is a fundamental transformation in organic synthesis, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and bioavailability of the parent molecule. The choice of an appropriate esterification method is critical and depends on several factors:

-

Substrate Reactivity and Steric Hindrance: The electronic nature of the pyridine ring and the steric bulk of both the carboxylic acid and the alcohol play a significant role.

-

Acid/Base Sensitivity of Substrates: The presence of other functional groups that may be sensitive to strong acids or bases will dictate the choice of reaction conditions.

-

Desired Scale of Reaction: Some methods are more amenable to large-scale industrial production, while others are better suited for laboratory-scale synthesis.[2]

-

Availability and Cost of Reagents: Practical considerations such as the cost and accessibility of catalysts and coupling agents are also important.

This guide will explore three primary strategies for the esterification of 4-Ethylnicotinic acid derivatives, providing detailed protocols and the scientific rationale for each.

Section 2: Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] It is a reversible reaction, and therefore, strategies must be employed to drive the equilibrium towards the formation of the ester.[5] This is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[6]

Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of a water molecule to yield the ester.

Caption: Fischer-Speier Esterification Mechanism.

Protocol 2.1: Synthesis of Ethyl 4-Ethylnicotinate using Sulfuric Acid

This protocol is adapted from general procedures for the esterification of nicotinic acid derivatives.[7]

Materials:

-

4-Ethylnicotinic acid

-

Absolute Ethanol (used in excess as both reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-Ethylnicotinic acid (1.0 eq) in absolute ethanol (10-20 fold excess), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[8]

-

Dissolve the residue in ethyl acetate and carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethylnicotinate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Self-Validation and Causality:

-

Excess Ethanol: Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield.[5]

-

Sulfuric Acid: Acts as a catalyst to protonate the carbonyl group, making it more electrophilic.[4]

-

Neutralization: The NaHCO₃ wash is crucial to remove the unreacted carboxylic acid and the sulfuric acid catalyst.

-

Brine Wash: Removes residual water and any remaining inorganic salts from the organic phase.

-

Drying Agent: Anhydrous MgSO₄ or Na₂SO₄ removes trace amounts of water from the organic solvent before evaporation.

Section 3: Coupling Agent-Mediated Esterification: The Steglich Method

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, coupling agent-mediated methods provide a milder alternative.[9] The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]

Mechanism Rationale: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[11] DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.

Caption: Steglich Esterification Mechanism.

Protocol 3.1: Synthesis of a 4-Ethylnicotinate Ester using DCC and DMAP

This protocol is based on the general procedure for Steglich esterification.[12]

Materials:

-

4-Ethylnicotinic acid

-

Alcohol of choice

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hexanes or diethyl ether

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-Ethylnicotinic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Self-Validation and Causality:

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as DCC is sensitive to water.

-

DMAP Catalyst: DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[11]

-

Filtration of DCU: The insolubility of the DCU byproduct provides a simple method for its removal.[10]

-

Aqueous Workup: The acid and base washes remove any unreacted starting materials and the DMAP catalyst.

Section 4: Esterification via Acyl Chlorides

For less reactive alcohols or when a highly reactive intermediate is required, the conversion of the carboxylic acid to an acyl chloride followed by reaction with the alcohol is a robust two-step method.[9] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[13][14]

Mechanism Rationale: 4-Ethylnicotinic acid reacts with thionyl chloride to form an intermediate chlorosulfite ester.[15] This intermediate then collapses, releasing sulfur dioxide and a chloride ion, which subsequently attacks the carbonyl carbon to form the acyl chloride. The acyl chloride is a highly reactive electrophile that readily reacts with alcohols, even those that are sterically hindered or poor nucleophiles, to form the ester.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Note: Accelerated Synthesis of 4-Ethylnicotinic Acid via Microwave-Assisted Suzuki-Miyaura Coupling

Abstract

Nicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. 4-Ethylnicotinic acid, a key intermediate, traditionally requires synthesis methods involving lengthy reaction times and harsh conditions. This application note presents a robust and highly efficient protocol for the synthesis of 4-Ethylnicotinic acid utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging a microwave-promoted Suzuki-Miyaura cross-coupling reaction, this method drastically reduces reaction times from hours to minutes, improves yields, and enhances product purity, aligning with the principles of green chemistry.[1][2] This guide provides a comprehensive overview of the underlying principles, a detailed step-by-step protocol from commercially available precursors, and expected outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction: The Rationale for Microwave Acceleration

Conventional synthesis of substituted heteroaromatic compounds often relies on thermal heating methods (e.g., oil baths), which are characterized by slow and inefficient energy transfer. Heat is transferred by conduction from the vessel walls inward, leading to non-uniform temperature gradients and extended reaction times to bring the entire bulk solution to the target temperature.

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative.[3] Unlike conventional heating, microwave irradiation transfers energy directly to polar molecules (solvents, reagents) within the reaction mixture through a mechanism known as dielectric heating.[4] This process involves the interaction of the oscillating electromagnetic field with molecular dipoles, causing rapid rotation and friction, which generates heat volumetrically and uniformly throughout the sample.[4]

The primary advantages of this approach include:

-

Dramatic Rate Acceleration: Reactions can be completed in minutes instead of hours.[5][6]

-

Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during long reaction times.[7][8]

-

Enhanced Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, reducing energy consumption and aligning with green chemistry principles.[1][8]

-

Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[3]

This protocol applies these principles to a palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction, to efficiently synthesize 4-Ethylnicotinic acid.[9][10]

Proposed Synthetic Pathway

The synthesis is designed as a three-step process starting from the readily available 4-chloronicotinic acid. To prevent unwanted side reactions and improve solubility during the cross-coupling step, the carboxylic acid is first protected as an ethyl ester. The key C-C bond formation is then achieved via a microwave-assisted Suzuki coupling, followed by a simple saponification to yield the final product.

The Suzuki-Miyaura Catalytic Cycle

The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura reaction. Understanding its mechanism is crucial for optimizing reaction conditions. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11] The use of a base is critical for activating the organoboron species for the transmetalation step.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. chemicaljournals.com [chemicaljournals.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. youtube.com [youtube.com]

- 7. ajrconline.org [ajrconline.org]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Synthesis of 4-Ethylnicotinic Acid

Welcome to the technical support guide for the synthesis of 4-Ethylnicotinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.

Overview of Synthetic Strategy: The Oxidation of 4-Ethylpyridine

The most common and direct laboratory-scale synthesis of 4-Ethylnicotinic acid involves the oxidation of the ethyl side chain of 4-Ethylpyridine. This reaction selectively converts the alkyl group into a carboxylic acid while preserving the pyridine ring.

Potassium permanganate (KMnO₄) is a powerful and frequently used oxidizing agent for this transformation.[1][2] The reaction is typically performed in an aqueous medium. Careful control of reaction conditions is paramount, as aggressive oxidation can lead to cleavage of the pyridine ring itself.[1][3]

The general reaction scheme is illustrated below.

Troubleshooting Guide & Core Experimental Questions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A low yield is the most frequent challenge and typically points to one of three areas: incomplete reaction, over-oxidation (degradation), or mechanical loss during workup.

Troubleshooting Workflow:

Detailed Causality:

-

Incomplete Reaction: The oxidation of the ethyl group is not instantaneous. Insufficient reaction time or a suboptimal molar ratio of oxidant to substrate will leave a significant amount of 4-ethylpyridine unreacted.

-

Insight: Potassium permanganate is poorly soluble and reacts at the solid-liquid interface. As the reaction progresses, it gets coated with insoluble manganese dioxide (MnO₂), reducing its reactivity. Adding KMnO₄ in several small portions rather than all at once can maintain a more effective oxidant concentration.

-

-

Over-oxidation: While the pyridine ring is relatively stable, aggressive conditions can lead to its degradation.[1]

-

Insight: The reaction is highly exothermic. Uncontrolled, rapid addition of KMnO₄ can cause the temperature to spike well above 100°C, promoting side reactions and ring cleavage. Maintaining a controlled temperature (reflux, ~100°C) is critical. Oxidation under strongly acidic conditions is known to be destructive to the pyridine nucleus and should be avoided.[1]

-

-

Product Loss During Workup: 4-Ethylnicotinic acid is an amphoteric molecule, meaning its solubility is highly dependent on pH.

-

Insight: The product is soluble in both strongly acidic and strongly basic solutions. To isolate it effectively, the pH of the final solution must be carefully adjusted to its isoelectric point (typically pH 3-4), where it is least soluble and precipitates out. Failing to hit this pH target is a major source of loss to the filtrate.

-

Q2: The reaction mixture becomes a thick, unmanageable brown sludge. How can I filter the MnO₂ byproduct effectively?

The formation of a fine, gelatinous manganese dioxide (MnO₂) precipitate is an unavoidable consequence of using KMnO₄.

-

Best Practice - Hot Filtration: Do not allow the reaction mixture to cool before removing the MnO₂. Filter the mixture while it is still hot. The MnO₂ particles are more granular and less gelatinous at higher temperatures, making filtration significantly faster.

-

Use a Filter Aid: For large-scale reactions, using a pad of Celite® (diatomaceous earth) on your filter paper is highly recommended. This creates a porous bed that prevents the fine MnO₂ particles from clogging the filter paper.

-

Thorough Washing: The MnO₂ cake will adsorb a significant amount of your product. Wash the filter cake with several portions of hot water after filtration and combine the washings with your main filtrate to maximize recovery.

Q3: My final product is off-color (yellow or brown) even after crystallization. What is the cause and how can I fix it?

Discoloration is often due to residual manganese species or minor organic byproducts.

-

Cause: Soluble, colloidal manganese species can persist in the filtrate even after the removal of solid MnO₂.

-

Solution 1 - Sodium Metabisulfite: After filtering the MnO₂, while the filtrate is still hot and slightly acidic, add a small amount of sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) solution dropwise. This will reduce any remaining colored manganese ions (like MnO₄⁻ or MnO₂ colloids) to the nearly colorless Mn²⁺ ion. Use only enough to discharge the color; excess sulfite can be detrimental.

-

Solution 2 - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. Charcoal is excellent at adsorbing colored organic impurities. Use sparingly, as it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of KMnO₄ to 4-Ethylpyridine? A: A molar ratio of approximately 2.0 to 2.2 moles of KMnO₄ for every 1 mole of 4-Ethylpyridine is a good starting point. While the stoichiometry requires 2 moles of KMnO₄, a slight excess helps to drive the reaction to completion.

Q: Can I use a different oxidant, like nitric acid? A: Yes, nitric acid can be used for the oxidation of alkylpyridines and is often employed in industrial settings.[4] However, it requires high temperatures and pressures and generates corrosive and toxic nitrogen oxide (NOx) gases, making it less suitable and more hazardous for standard laboratory synthesis compared to KMnO₄.

Q: What is the best solvent for recrystallizing 4-Ethylnicotinic acid? A: Water is the most common and effective solvent for recrystallization.[5] The acid has good solubility in hot water and significantly lower solubility in cold water, which is ideal for purification. For particularly stubborn impurities, an ethanol/water mixture can also be effective.

Q: How can I confirm the purity of my final product? A: A combination of techniques is recommended for full characterization:

-

Melting Point: Pure 4-Ethylnicotinic acid should have a sharp melting point. Compare your result to the literature value.

-

NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.

-

HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity.

Optimized Experimental Protocol

This protocol incorporates the insights from the troubleshooting guide to maximize yield and purity.

Materials:

-

4-Ethylpyridine (1.0 eq)

-

Potassium Permanganate (KMnO₄) (2.1 eq)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Celite® 545 (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-Ethylpyridine followed by deionized water (approx. 20 mL per gram of 4-ethylpyridine). Begin vigorous stirring.

-

Heating: Heat the mixture to 95°C using a heating mantle.

-

Oxidant Addition: Once the temperature is stable, begin adding solid KMnO₄ in small portions over 2-3 hours. Caution: The reaction is exothermic. Monitor the temperature closely and control the addition rate to maintain a gentle reflux (~100°C) and avoid boiling over.

-

Reaction Monitoring: After the final addition of KMnO₄, continue to heat the mixture at reflux for an additional 1-2 hours, or until a TLC or GC analysis of an aliquot shows the absence of starting material. A persistent purple color from permanganate also indicates the reaction is complete.

-

Hot Filtration: While the reaction mixture is still hot, filter it through a Büchner funnel to remove the brown MnO₂ precipitate. A pre-warmed funnel and a pad of Celite® can greatly speed up this process.

-

Filter Cake Washing: Wash the MnO₂ filter cake with several portions of boiling deionized water. Combine these hot washings with the initial filtrate.

-

Product Precipitation: Cool the combined filtrate in an ice bath. Slowly add concentrated HCl with stirring to adjust the pH to approximately 3.5. A white precipitate of 4-Ethylnicotinic acid will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

-

Drying & Purification: Dry the product under vacuum. If necessary, recrystallize from hot water to achieve higher purity.

Data Summary Table:

| Parameter | Recommended Condition | Rationale |

| Molar Ratio (KMnO₄:Substrate) | 2.1 : 1 | Slight excess ensures complete conversion of starting material. |

| Temperature | 95-100°C (Reflux) | Optimizes reaction rate while minimizing thermal degradation of the pyridine ring.[1] |

| Addition of KMnO₄ | Portion-wise over 2-3 hours | Controls exotherm and maintains an effective concentration of the oxidant. |

| Workup Filtration | Hot Filtration | MnO₂ is less gelatinous when hot, preventing filter clogging. |

| Isolation pH | ~3.5 | This is the approximate isoelectric point, where the product has minimum solubility. |

References

-

Study on synthesis of 4-Aminonicotinic acid. (2015). ResearchGate. [Link]

-

Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. (n.d.). MDPI. [Link]

-

Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. (2007). ResearchGate. [Link]

- US Patent 2,109,954A - Oxidation of alkyl pyridines and alkyl quinolines. (1938).

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2024). Frontiers in Bioengineering and Biotechnology. [Link]

- US Patent 4,579,953A - Process for the production of 6-methylnicotinic acid ester. (1986).

-

Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.). ResearchGate. [Link]

- CN Patent 106957262A - A kind of preparation method of ethyl nicotinate. (2017).

-

How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]

-

Oxidation of Organic Molecules by KMnO4. (2021). Chemistry LibreTexts. [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2024). Frontiers. [Link]

-

Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. (2011). ResearchGate. [Link]

-

Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). (2020). YouTube. [Link]

-

Nicotinic Acid. (1922). Organic Syntheses, 2, 59. [Link]

-

About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2017). ResearchGate. [Link]

- US Patent 2,522,547A - Isolation of usnic acid. (1950).

-

Oxidative Cleavage of Alkenes with KMno4 and O3. (n.d.). Chemistry Steps. [Link]

-

The mechanism of permanganate oxidation of alkanes, arenes and related compounds. (1972). UBC Library Open Collections. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. [Link]

-

4-ethylpyridine - cas 536-75-4. (n.d.). ChemSynthesis. [Link]

Sources

Technical Support Center: Purification of Crude 4-Ethylnicotinic Acid

Case ID: PUR-52830-ENA Subject: Purification Protocols & Troubleshooting for 4-Ethylnicotinic Acid (CAS 52830-20-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User: Researchers and Process Chemists Goal: Isolate high-purity 4-Ethylnicotinic acid from crude synthesis mixtures.

4-Ethylnicotinic acid is an amphoteric pyridine derivative. Its purification is governed by its zwitterionic nature. Unlike simple organic acids, it possesses both a basic pyridine nitrogen and an acidic carboxyl group. The most effective purification strategy leverages its Isoelectric Point (pI) , where water solubility is at its minimum.

| Property | Data / Estimate | Implication for Purification |

| CAS Number | 52830-20-3 | Use for verifying identity against supplier databases. |

| Structure | 4-Ethyl-3-pyridinecarboxylic acid | Amphoteric; forms salts with both acids and bases. |

| Solubility | Soluble in dilute base & acid. | Critical Step: Precipitates at pH ~3.5–4.5 (Isoelectric Point). |

| Lipophilicity | Higher than Nicotinic Acid | The ethyl group reduces water solubility, making precipitation more efficient than for unsubstituted analogs. |

| Common Impurities | 4-Ethyl-3-methylpyridine, 4-Ethylpyridine | Non-acidic impurities can be removed via organic wash at high pH. |

Master Purification Protocol (Standard Operating Procedure)

This protocol assumes a crude mixture resulting from the oxidation of 4-ethyl-3-methylpyridine or hydrolysis of an ester/nitrile precursor.

Phase 1: Acid-Base Fractionation (Primary Purification)

Objective: Remove non-acidic organic impurities (starting materials, decarboxylated byproducts).

-

Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 5–10 mL per gram of crude). Stir until fully dissolved.

-

Why? At pH > 10, the molecule exists as the anionic sodium carboxylate, which is highly water-soluble.

-

-

Filtration: If insoluble solids remain, filter through a Celite pad to remove tars or metal oxides (if KMnO4/MnO2 was used).

-

Organic Wash: Transfer the aqueous filtrate to a separatory funnel. Extract twice with Dichloromethane (DCM) or Ethyl Acetate .

-

Isoelectric Precipitation:

-

Cool the aqueous layer to 0–5 °C.

-

Slowly add 6.0 M HCl dropwise with vigorous stirring.

-

Target pH: Monitor pH continuously. Stop addition when pH reaches 3.5 – 4.0 .

-

Observation: A thick white or off-white precipitate should form. This is the zwitterionic (neutral) form of the acid.

-

Phase 2: Recrystallization (Polishing)

Objective: Remove trace colored impurities and inorganic salts.

-

Solvent Selection: Use Distilled Water or a Water/Ethanol (9:1) mixture.

-

Note: The ethyl group increases lipophilicity. If water recovery is poor, add small amounts of Ethanol to increase solubility at boiling.

-

-

Dissolution: Heat the solvent to boiling. Add the wet cake from Phase 1. Add solvent in small portions until the solid just dissolves.

-

Decolorization (Optional): If the solution is yellow/brown, add Activated Carbon (1-2 wt%), stir for 10 mins at reflux, and hot-filter.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 4 hours.

-

Isolation: Filter the crystals and wash with a small amount of ice-cold water.

-

Drying: Dry in a vacuum oven at 40–50 °C for 12 hours. High heat (>80 °C) may cause decarboxylation or discoloration.

Troubleshooting Guide (Q&A)

Issue: Poor Yield / No Precipitate

Q: I acidified the aqueous solution, but no solid precipitated. Where is my product? A: You likely overshot or undershot the Isoelectric Point (pI).

-

Diagnosis: Pyridine carboxylic acids are soluble in both strong acid (pH < 2) and strong base (pH > 9).

-

Fix: Check the pH. If pH < 2, add dilute NaOH back to pH 3.5. If pH > 5, add more acid.

-

Pro Tip: The "Ethyl" group makes this molecule more hydrophobic than nicotinic acid. If it still doesn't precipitate at pH 3.5, the concentration might be too low. Concentrate the aqueous solution via rotary evaporation (water bath < 50 °C) to half volume and re-cool.

Issue: Colored Impurities

Q: My product is yellow/tan even after acid-base extraction. A: Oxidation byproducts (N-oxides or polymerized quinones) often cause persistent color.

-

Fix 1 (Wash): During the initial NaOH dissolution (Phase 1, Step 1), ensure the organic wash (DCM) is thorough. Repeat it 3 times.

-

Fix 2 (Recrystallization): Use Activated Carbon during recrystallization.

-

Fix 3 (Alternative Solvent): If water recrystallization fails to remove color, try recrystallizing from Methanol .

Issue: Product is an Oil/Goo

Q: Upon acidification, the product separated as a sticky oil instead of crystals. A: This is "oiling out," common when impurities lower the melting point or when cooling is too rapid.

-

Fix: Re-heat the mixture until the oil dissolves (add a splash of Ethanol if needed). Turn off the heat and let the flask cool in the oil bath (slow cooling). Scratch the glass side with a spatula to induce nucleation.

Workflow Visualization

Caption: Logical flow for the isolation of 4-Ethylnicotinic acid via isoelectric precipitation and recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I use the same protocol for Ethyl Nicotinate? A: NO. Ethyl nicotinate is the ester (CAS 614-18-6). It is a liquid at room temperature (MP ~8-10 °C) and is insoluble in base (unless hydrolyzed). This guide is strictly for the acid (CAS 52830-20-3).

Q: What is the exact melting point of 4-Ethylnicotinic acid? A: Unlike nicotinic acid (MP 236–239 °C), data for the 4-ethyl derivative is scarce in public registries. Substituted nicotinic acids typically melt between 170–240 °C depending on purity and polymorphs. You must establish a standard using NMR/HPLC for your specific batch.

Q: Why avoid heating above 80 °C during drying? A: Pyridine carboxylic acids can undergo thermal decarboxylation, especially if traces of metal ions or strong acids are present. Vacuum drying at moderate temperature is safer.

References

-

ChemicalBook. (2024). Ethyl nicotinate Properties (CAS 614-18-6) vs Acid Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5922, Isonicotinic Acid (Isomer Comparison). Retrieved from

-

Cislak, F. E. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

ChemScene. (2024). 4-Ethylnicotinic acid (CAS 52830-20-3) Product Specifications. Retrieved from

Sources

Technical Support Center: Stability of 4-Ethylnicotinic Acid Under Basic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-Ethylnicotinic acid in basic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experimental work.

Introduction: Understanding the Stability Landscape

4-Ethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a key building block in the synthesis of various pharmaceutical compounds. Its stability under different pH conditions is a critical parameter that can influence reaction outcomes, purification efficiency, and the shelf-life of intermediates and final products. Basic conditions, in particular, can present unique challenges. This guide will walk you through the potential degradation pathways, how to design robust stability studies, and how to troubleshoot common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 4-Ethylnicotinic acid in a basic solution?

Under typical basic conditions (e.g., aqueous NaOH, KOH), the primary event is the deprotonation of the carboxylic acid group to form the highly soluble and generally stable 4-ethylnicotinate salt. The pyridine ring itself is relatively robust and not prone to degradation under mild basic conditions.

However, prolonged exposure to harsh basic conditions, especially at elevated temperatures, could potentially lead to more significant degradation.

Q2: Can 4-Ethylnicotinic acid undergo decarboxylation in basic media?

Decarboxylation, the loss of the carboxyl group as CO₂, is a known degradation pathway for some carboxylic acids. However, for 4-Ethylnicotinic acid, this is not a primary concern under typical basic conditions. Decarboxylation of aromatic carboxylic acids generally requires more forcing conditions or specific structural features, such as a β-keto group, which are absent in this molecule.[1] While weak bases can catalyze ketonic decarboxylation, this is not the applicable mechanism here.[2]

Q3: How does the ethyl group at the 4-position influence the stability of the molecule?

The ethyl group is an electron-donating group. This can slightly increase the electron density of the pyridine ring, potentially making it more susceptible to certain oxidative reactions, though this is not a primary concern under basic conditions alone. The electronic effect of substituents on the pyridine ring is a key consideration in predicting reactivity.

Q4: What are the likely degradation products of 4-Ethylnicotinic acid under forced basic degradation?

While 4-Ethylnicotinic acid is expected to be relatively stable, a forced degradation study is necessary to definitively identify potential degradants.[3] Based on the chemistry of related pyridine derivatives, if degradation were to occur under aggressive basic conditions (e.g., high concentration of base and elevated temperature over a prolonged period), potential minor degradation pathways could include:

-

Oxidative degradation: If oxygen is present, side-chain oxidation or modification of the pyridine ring could occur, although this is less likely to be solely base-catalyzed.

-

Decarboxylation: As mentioned, while not a primary pathway, extreme conditions might induce some level of decarboxylation to yield 4-ethylpyridine.

Troubleshooting Guide

Issue 1: Unexpected Impurity Peaks in HPLC Analysis After Basic Workup

Question: I've performed a reaction with 4-Ethylnicotinic acid under basic conditions and my HPLC analysis shows unexpected impurity peaks that were not present in the starting material. What could be the cause?

Answer and Troubleshooting Steps:

-

Assess the Severity of Your Conditions:

-

Causality: High concentrations of strong bases (e.g., >1M NaOH) combined with elevated temperatures (>50-60°C) can drive degradation, even for relatively stable compounds.[3]

-

Solution: If possible, reduce the base concentration, use a milder base (e.g., K₂CO₃), or lower the reaction temperature.

-

-

Consider the Purity of Your Reagents:

-

Causality: Impurities in your base or solvent can react with 4-Ethylnicotinic acid. For example, metal ion impurities can catalyze oxidative degradation.

-

Solution: Use high-purity reagents and solvents.

-

-

Evaluate Your Analytical Method:

-

Causality: Your HPLC method may not be stability-indicating, meaning it cannot resolve the parent compound from its degradation products. Co-elution can lead to misinterpretation of purity.

-

Solution: Develop and validate a stability-indicating HPLC method. A good starting point is a reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[4]

-

Issue 2: Poor Mass Balance in Forced Degradation Studies

Question: I'm conducting a forced degradation study of 4-Ethylnicotinic acid in 1M NaOH at 80°C. I see a significant decrease in the parent peak area, but I'm not observing corresponding degradation product peaks. Why is my mass balance poor?

Answer and Troubleshooting Steps:

-

Check for Non-UV Active Degradants:

-

Causality: A potential degradation product, such as 4-ethylpyridine from decarboxylation, may have a poor chromophore and thus a weak response with a UV detector at the wavelength used for 4-Ethylnicotinic acid.

-

Solution: Use a photodiode array (PDA) detector to screen across a range of wavelengths. Also, consider using a mass spectrometer (MS) detector, which can detect compounds based on their mass-to-charge ratio, regardless of their UV absorbance.[5]

-

-

Investigate the Possibility of Volatile Degradants:

-

Causality: If decarboxylation occurs, the resulting 4-ethylpyridine may be volatile under the analytical conditions, leading to its loss before detection.

-

Solution: Use a headspace gas chromatography (GC) method to analyze for volatile degradation products.

-

-

Assess Adsorption to Vials or Column:

-

Causality: Highly polar or charged degradation products might irreversibly adsorb to glass vials or the HPLC column, especially if the mobile phase pH is not optimized.

-

Solution: Use silanized glass vials. Ensure the mobile phase pH is appropriate to control the ionization state of the analytes and minimize strong interactions with the stationary phase.

-

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Ethylnicotinic Acid Under Basic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method, as per ICH guidelines.[6]

Objective: To achieve 5-20% degradation of 4-Ethylnicotinic acid to facilitate the identification of degradation products.[7]

Materials:

-

4-Ethylnicotinic acid

-

1M Sodium Hydroxide (NaOH) solution

-

1M Hydrochloric Acid (HCl) solution

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV/PDA and/or MS detector

Procedure:

-

Sample Preparation: Prepare a stock solution of 4-Ethylnicotinic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Condition:

-

In a volumetric flask, add a known volume of the 4-Ethylnicotinic acid stock solution.

-

Add an equal volume of 1M NaOH to initiate the degradation. This will result in a final concentration of 0.5 mg/mL of the drug in 0.5M NaOH.

-

Heat the solution at 60°C.

-

-

Time Points: Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Quenching: Immediately neutralize the withdrawn aliquot with an equimolar amount of 1M HCl. This is crucial to stop the degradation reaction before analysis.

-

Analysis: Analyze the samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 4-Ethylnicotinic acid from its potential degradation products.

Suggested Starting Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 262 nm (or as determined by UV scan of 4-Ethylnicotinic acid)

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from Protocol 1 are used to demonstrate specificity.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for 4-Ethylnicotinic Acid in 0.5M NaOH at 60°C

| Time (hours) | 4-Ethylnicotinic Acid (% Remaining) | Degradation Product 1 (Area %) |

| 0 | 100.0 | 0.0 |

| 2 | 98.5 | 1.2 |

| 4 | 96.2 | 3.5 |

| 8 | 92.1 | 7.4 |

| 12 | 88.5 | 10.8 |

| 24 | 80.3 | 18.9 |

Visualizations

Diagram 1: Potential Degradation Pathway of 4-Ethylnicotinic Acid

Caption: Potential pathways for 4-Ethylnicotinic acid in basic media.

Diagram 2: Experimental Workflow for Stability Testing

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ketonic Decarboxylation Catalysed by Weak Bases and Its Application to an Optically Pure Substrate [organic-chemistry.org]

- 3. biomedres.us [biomedres.us]

- 4. jetir.org [jetir.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ias.ac.in [ias.ac.in]

A Comparative Guide to the UV-Vis Absorption Characteristics of 4-Ethylnicotinic Acid and its Isomeric Precursors